Octadeca-5,8,11-trienoic acid
Description
Octadeca-5,8,11-trienoic acid is a polyunsaturated fatty acid (PUFA) that holds a unique position in the landscape of lipid research. As an 18-carbon chain with three double bonds, its specific structure dictates its classification and biological relevance. Unlike the more widely studied omega-3 and omega-6 fatty acids, research into this compound has been more specialized, primarily illuminating specific metabolic pathways that become active under particular physiological conditions.
The significance of this compound in lipidomics lies primarily in its role as a metabolic intermediate, particularly in the context of essential fatty acid (EFA) deficiency. Early studies demonstrated that this fatty acid could be synthesized and metabolized by rats maintained on a fat-deficient diet. nih.gov In such conditions, where the primary dietary PUFAs like linoleic acid are absent, the body's enzymatic machinery for desaturation and elongation can act on other available substrates.
Research has shown that this compound can be metabolized further through chain elongation. nih.gov This positions the compound as a subject of interest for understanding the adaptability and substrate flexibility of the enzymes involved in fatty acid metabolism. Its presence and subsequent conversion in EFA-deficient states provide a window into how organisms attempt to compensate for the lack of essential dietary lipids, even if the resulting products cannot fully substitute for the functions of essential fatty acids like arachidonic acid.
The investigation into fatty acids expanded significantly after the initial discovery of essential fatty acids in the early 20th century. This led to research into a wide array of novel and less common fatty acids to understand their structure and potential metabolic roles. A pivotal moment in the study of this compound was the 1971 publication by H.W. Sprecher, which detailed the total synthesis and subsequent metabolism of the compound in fat-deficient rats. nih.gov
This research was part of a broader effort to characterize the metabolic fate of various acetylenic and olefinic fatty acids. The successful synthesis of Octadeca-5,8,11-trienoate allowed for controlled metabolic studies, which confirmed its role as a substrate for further enzymatic reactions within the liver. nih.gov This work represents a key historical milestone, moving the compound from a theoretical structure to a tangible subject of biochemical investigation and highlighting the intricate pathways of lipid metabolism.
The classification of polyunsaturated fatty acids is determined by the position of the first double bond counting from the methyl (omega, ω, or n) end of the carbon chain. wikipedia.orgnih.gov This nomenclature is crucial as it groups fatty acids into families (e.g., n-3, n-6) that often share metabolic pathways and have distinct physiological roles. nih.govnih.gov
This compound is an 18-carbon fatty acid. Its double bonds are located at the 5th, 8th, and 11th carbon positions when numbered from the carboxyl (delta) end. To determine its omega classification, one subtracts the position of the last double bond from the total number of carbons (18 - 11 = 7). Thus, this compound is classified as an n-7 (omega-7) polyunsaturated fatty acid. wikipedia.org
This distinguishes it from the well-known n-3 and n-6 families. The structural difference, specifically the location of the terminal double bond, means it does not serve as a precursor for the same eicosanoids and other bioactive mediators that are derived from n-3 and n-6 fatty acids like eicosapentaenoic acid (EPA) and arachidonic acid. nih.gov The table below illustrates the structural distinctions between this compound and representative members of the n-3 and n-6 families.
| Feature | This compound | Alpha-Linolenic Acid (ALA) | Gamma-Linolenic Acid (GLA) |
| Shorthand Name | 18:3 n-7 | 18:3 n-3 | 18:3 n-6 |
| Family | n-7 (Omega-7) | n-3 (Omega-3) | n-6 (Omega-6) |
| Carbon Chain Length | 18 | 18 | 18 |
| Number of Double Bonds | 3 | 3 | 3 |
| Double Bond Positions (Delta End) | Δ5, Δ8, Δ11 | Δ9, Δ12, Δ15 | Δ6, Δ9, Δ12 |
| Position of First Double Bond (Omega End) | 7th Carbon | 3rd Carbon | 6th Carbon |
| Essential Status | Non-essential | Essential | Non-essential (conditionally) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
57193-13-2 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadeca-5,8,11-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8,10-11,13-14H,2-6,9,12,15-17H2,1H3,(H,19,20) |
InChI Key |
OQKSACYFUKAOOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Octadeca 5,8,11 Trienoic Acid
De Novo Synthesis Pathways and Precursors: A Puzzle of Desaturation and Elongation
The de novo synthesis of fatty acids in most organisms culminates in the production of palmitic acid (16:0), a saturated 16-carbon fatty acid. The formation of longer and more unsaturated fatty acids, such as octadeca-5,8,11-trienoic acid, necessitates the coordinated action of two key enzyme systems: fatty acid elongases and desaturases.
Elongation and Desaturation Enzyme Systems Involved in its Formation
The biosynthesis of this compound would theoretically involve a series of elongation and desaturation steps, starting from a common precursor. Fatty acid elongases are responsible for extending the carbon chain of a fatty acid, typically by adding two-carbon units derived from malonyl-CoA. Desaturases, on the other hand, introduce double bonds at specific positions within the acyl chain.
The precise sequence of these enzymatic reactions leading to the 5, 8, and 11 double bond configuration is not definitively established for this compound. One hypothetical pathway could commence with a pre-existing 18-carbon fatty acid, such as oleic acid (18:1Δ⁹), which would then undergo a series of desaturations by specific front-end desaturases. Alternatively, a shorter saturated or monounsaturated fatty acid could be elongated and subsequently desaturated. However, the specific desaturases (e.g., Δ5, Δ8, Δ11) that would act on an 18-carbon backbone in this precise order are not commonly characterized.
Substrate Specificity and Catalytic Mechanisms of Key Enzymes
The feasibility of any proposed biosynthetic pathway hinges on the substrate specificity of the involved elongases and desaturases. These enzymes are known to exhibit selectivity for fatty acids of particular chain lengths and degrees of unsaturation. For instance, some desaturases only act on fatty acids esterified to phospholipids, while others prefer acyl-CoA substrates. The catalytic mechanism of fatty acid desaturases involves an electron transport chain that ultimately reduces molecular oxygen, allowing for the removal of hydrogen atoms and the formation of a double bond. Elongases operate through a four-step cycle of condensation, reduction, dehydration, and a second reduction to add two carbons to the fatty acyl chain. Without experimental evidence, the specific enzymes that recognize and modify the precursors of this compound remain speculative.
Intracellular Trafficking and Compartmentalization of this compound Metabolism
The synthesis of polyunsaturated fatty acids is a spatially organized process within the cell. The initial de novo synthesis of palmitate occurs in the cytoplasm, while the subsequent elongation and desaturation reactions are primarily localized to the endoplasmic reticulum and, in some cases, the mitochondria.
Role of Lipid-Binding Proteins and Vesicular Transport
Once synthesized, fatty acids require transport mechanisms to move between different cellular compartments and to their final destinations, such as incorporation into membranes or storage in lipid droplets. Lipid-binding proteins, also known as fatty acid-binding proteins (FABPs), are thought to play a crucial role in the intracellular trafficking of fatty acids, solubilizing them in the aqueous environment of the cytoplasm and delivering them to specific enzymes or cellular structures. Vesicular transport may also be involved in the bulk movement of lipids between organelles. However, the specific proteins or transport pathways involved in the trafficking of this compound have not been identified.
Regulation of this compound Biosynthesis
The biosynthesis of fatty acids is a tightly regulated process, ensuring that the cellular supply of these molecules meets metabolic demands without reaching toxic levels. This regulation occurs at multiple levels, from the expression of biosynthetic genes to the allosteric control of enzyme activity.
Transcriptional and Post-Transcriptional Control Mechanisms of Biosynthetic Enzymes
The expression of genes encoding fatty acid elongases and desaturases is often controlled by transcription factors that respond to dietary and hormonal signals. For example, Sterol Regulatory Element-Binding Proteins (SREBPs) are key regulators of lipogenesis. Post-transcriptional mechanisms, such as mRNA stability and microRNA-mediated silencing, can also modulate the levels of these enzymes. While these are general principles of fatty acid regulation, the specific regulatory networks governing the synthesis of this compound are unknown.
Allosteric Regulation and Feedback Inhibition
The biosynthesis of fatty acids, including polyunsaturated fatty acids like this compound, is a tightly regulated process to prevent the wasteful overproduction of these energy-rich molecules. A primary control point is the enzyme Acetyl-CoA Carboxylase (ACC), which catalyzes the first committed step in fatty acid synthesis. This regulation occurs largely through allosteric control and feedback inhibition, where metabolites from the pathway bind to the enzyme at a site other than the active site to modulate its activity. wikipedia.orglibretexts.orgbyjus.com
Feedback inhibition is a common cellular mechanism where the end product of a metabolic pathway inhibits an earlier enzyme in that same pathway. libretexts.orgbyjus.com In the context of fatty acid synthesis, high levels of the final products signal that the cell's needs have been met. The primary product of the saturated fatty acid synthesis pathway, palmitoyl-CoA, acts as a feedback inhibitor of ACC. wikipedia.org Similarly, for unsaturated fatty acids, an accumulation of oleoyl-ACP (18:1-ACP) has been shown to directly inhibit ACC activity, thereby reducing the rate of de novo fatty acid synthesis. pnas.org This suggests that a buildup of downstream products derived from this compound could exert similar inhibitory effects.
Conversely, ACC is allosterically activated by citrate. wikipedia.org High concentrations of citrate in the cytosol indicate an abundance of acetyl-CoA, the primary building block for fatty acids, signaling that conditions are favorable for synthesis. wikipedia.org This dual regulation ensures that fatty acid production is finely tuned to the cell's metabolic state.
| Regulator | Type of Regulation | Effect on Acetyl-CoA Carboxylase (ACC) | Cellular Signal |
| Citrate | Allosteric Activator | Increases enzyme activity | Abundant acetyl-CoA; energy surplus wikipedia.org |
| Palmitoyl-CoA | Feedback Inhibitor | Decreases enzyme activity | Sufficient saturated fatty acids wikipedia.org |
| Oleoyl-ACP | Feedback Inhibitor | Decreases enzyme activity | Sufficient unsaturated fatty acids pnas.org |
Degradation and Catabolism of this compound
The primary catabolic pathway for fatty acids is beta-oxidation, a process that occurs in both the mitochondria and peroxisomes. wikipedia.org This pathway systematically shortens the fatty acid chain to produce acetyl-CoA, which can then enter central metabolic cycles for energy production. wikipedia.org
Beta-Oxidation Pathways in Mitochondria and Peroxisomes
The degradation of polyunsaturated fatty acids (PUFAs) like this compound via beta-oxidation presents unique challenges due to the presence of double bonds. Standard beta-oxidation enzymes are insufficient, necessitating the action of auxiliary enzymes to reconfigure the double bonds for the pathway to proceed. nih.govnih.gov
Mitochondrial Beta-Oxidation: In mitochondria, beta-oxidation is a cyclic four-step process that generates acetyl-CoA along with the reducing equivalents FADH₂ and NADH. wikipedia.orgnih.gov These reducing equivalents are then used by the electron transport chain to produce ATP, making mitochondrial beta-oxidation a key energy-yielding pathway. aocs.org For PUFAs, the process requires additional enzymes, such as 2,4-dienoyl-CoA reductase, to handle the conjugated double bonds that form as intermediates. nih.govnih.govportlandpress.com
Peroxisomal Beta-Oxidation: Peroxisomes also possess a beta-oxidation pathway, which is particularly important for the initial breakdown of very long-chain fatty acids, branched fatty acids, and certain PUFAs that are poor substrates for mitochondrial enzymes. wikipedia.orgnih.govaocs.orgresearchgate.net The peroxisomal pathway differs from the mitochondrial one in several key aspects. The first step is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂) instead of FADH₂. aocs.org Consequently, this step is not coupled to ATP synthesis. wikipedia.org Peroxisomal beta-oxidation typically shortens fatty acids to a medium-chain length (e.g., octanoyl-CoA), which are then transported to the mitochondria for complete oxidation. wikipedia.org
| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |
| Primary Substrates | Short, medium, and long-chain fatty acids | Very long-chain fatty acids, branched fatty acids, some PUFAs wikipedia.orgaocs.org |
| First Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase aocs.org |
| Product of First Step | FADH₂ | Hydrogen Peroxide (H₂O₂) aocs.org |
| Energy Coupling | Directly coupled to ATP synthesis via FADH₂ and NADH nih.govaocs.org | Not directly coupled to ATP synthesis wikipedia.org |
| Endpoint | Complete degradation to Acetyl-CoA | Chain shortening; products are further oxidized in mitochondria wikipedia.org |
| Auxiliary Enzymes | Requires isomerases and reductases for PUFAs nih.gov | Contains necessary auxiliary enzymes for PUFAs nih.gov |
Alternative Oxidative Pathways and Metabolites
Beyond beta-oxidation, this compound can be a substrate for other oxidative pathways that produce a class of signaling molecules known as octadecanoids. nih.gov These pathways involve enzymatic oxidation by lipoxygenases (LOX), cyclooxygenases (COX), or cytochrome P450 (CYP) enzymes, leading to the formation of various oxylipins. nih.gov
These reactions introduce oxygen in the form of hydroxyl, keto, or epoxy groups into the fatty acid backbone. The resulting metabolites, such as hydroxy-octadecatrienoic acids (HOTrEs) and keto-octadecatrienoic acids (KOTrEs), are not primarily used for energy but function as potent lipid mediators. nih.gov These octadecanoid metabolites can modulate a variety of biological processes, including inflammation and immune responses, often through interaction with specific cellular receptors like peroxisome proliferator-activated receptors (PPARs). nih.gov For instance, metabolites derived from other C18 fatty acids have been shown to inactivate the NLRP3 inflammasome complex, leading to a downregulation of pro-inflammatory markers. nih.gov
Molecular and Cellular Biology of Octadeca 5,8,11 Trienoic Acid
Incorporation into Cellular Membranes and Lipid Droplets
Once synthesized or absorbed, 5,8,11-eicosatrienoic acid is distributed to various tissues and incorporated into the cellular lipid architecture. It can be found as an acyl moiety in phospholipids, the primary components of cellular membranes, as well as in neutral lipids like triglycerides and cholesterol esters, which are stored in lipid droplets. nih.gov Studies have shown its presence in the phospholipids of the liver, spleen, and peritoneal exudate cells. nih.gov Within the membrane phospholipids of peritoneal cells, Mead acid is specifically found in phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol. nih.gov
The presence of Mead acid has been documented in several tissues in healthy adult humans, albeit at low concentrations. nih.gov
Table 1: Distribution of 5,8,11-Eicosatrienoic Acid in Human Tissues
| Tissue | Concentration (% of total fatty acids) |
|---|---|
| Plasma | 0.16% nih.gov |
| Serum | 0.24% nih.gov |
| Blood Vessels | 0.1% nih.gov |
| Liver | 0.2% nih.gov |
This table presents the approximate percentage of Mead acid relative to the total fatty acid content in various human tissues.
Impact on Membrane Fluidity, Permeability, and Protein Function
The fatty acid composition of membrane phospholipids is a critical determinant of the physical properties of the cell membrane, including its fluidity. nih.govfrontiersin.orgkhanacademy.org Membrane fluidity, in turn, influences essential cellular functions such as permeability and the activity of membrane-bound proteins. frontiersin.org The incorporation of unsaturated fatty acids, which contain one or more double bonds, generally increases membrane fluidity by creating kinks in their acyl chains, preventing tight packing of phospholipids. khanacademy.org
However, studies suggest that the effect is dependent on the number of double bonds. Research on differentiated SH-SY5Y cells indicated that fatty acids with four or more double bonds increased membrane fluidity, whereas those with fewer, including cis-5,8,11-eicosatrienoic acid (which has three double bonds), had no significant effect on membrane fluidity or the processing of amyloid precursor protein. nih.govresearchgate.net Despite this, the incorporation of any fatty acid alters the membrane's biophysical environment, which can still impact the function of embedded proteins. frontiersin.org For instance, changes in membrane flexibility caused by different fatty acids have been shown to disrupt the activity of glucose transporter proteins and modulate mechano-sensitive ion channels. frontiersin.org
Acyl-Chain Remodeling and Lipid Turnover Mechanisms
Cellular membranes are not static; they are dynamic structures that undergo constant maintenance and adaptation. Acyl-chain remodeling is a key post-synthetic process that ensures the appropriate fatty acid composition of membrane glycerophospholipids. nih.govresearchgate.net This mechanism involves the exchange of one or both acyl chains after the initial synthesis of the phospholipid. nih.govresearchgate.net
The process typically occurs through a deacylation-reacylation cycle. An existing acyl chain is first removed from the glycerol backbone by a phospholipase (e.g., phospholipase A2), creating a lysophospholipid. Subsequently, a different acyl-CoA (the activated form of a fatty acid) is attached to this lysophospholipid by an acyltransferase, resulting in a remodeled phospholipid. nih.gov Through this turnover, cells can precisely control the fatty acid profile of their membranes, responding to changing physiological needs or replacing oxidized acyl chains. nih.gov When 5,8,11-eicosatrienoic acid is incorporated into membrane phospholipids, it becomes part of this dynamic system, subject to remodeling and turnover that maintains membrane lipid homeostasis. nih.govnih.gov
Role in Intracellular Signaling Cascades
Beyond its structural role in membranes, 5,8,11-eicosatrienoic acid is an active participant in intracellular signaling, primarily by serving as a precursor to a unique set of lipid mediators.
Precursor to Endogenous Lipid Mediators and Eicosanoids (focus on their enzymatic biosynthesis)
Eicosanoids are potent signaling molecules derived from 20-carbon fatty acids that regulate a wide array of physiological processes, particularly inflammation. creative-proteomics.commhmedical.com While arachidonic acid (an omega-6 PUFA) is the most common precursor for eicosanoids, 5,8,11-eicosatrienoic acid can also be metabolized by the same enzymatic pathways, especially when arachidonic acid levels are low. wikipedia.orgnih.gov This metabolism leads to the production of a distinct series of signaling molecules.
Cyclooxygenase (COX) Pathway : The COX enzymes (COX-1 and COX-2) can oxidize 5,8,11-eicosatrienoic acid. wikipedia.org This is in contrast to arachidonic acid, which is converted by COX to prostaglandins and thromboxanes. creative-proteomics.com
Lipoxygenase (LOX) Pathway : The 5-lipoxygenase (5-LOX) enzyme readily converts 5,8,11-eicosatrienoic acid into several products. wikipedia.orgnih.gov It is first metabolized to 5-hydroxyeicosatrienoic acid (5-HETrE) and subsequently to 5-oxoeicosatrienoic acid (5-oxo-ETrE). wikipedia.org The pathway also generates leukotriene A3 (LTA3), which can be further converted to leukotriene C3 (LTC3) and leukotriene D3 (LTD3). wikipedia.orgnih.govcaymanchem.com However, the conversion of LTA3 to LTB3 by LTA-hydrolase is inefficient, suggesting the enzyme requires the C-14 double bond present in arachidonic acid but absent in Mead acid. nih.gov
Table 2: Enzymatic Biosynthesis of Lipid Mediators from 5,8,11-Eicosatrienoic Acid
| Enzyme | Product(s) | Function/Significance |
|---|---|---|
| 5-Lipoxygenase (5-LOX) | 5-HETrE, LTA3 wikipedia.orgnih.gov | Initial step in the LOX pathway |
| 5-Hydroxyeicosanoid Dehydrogenase | 5-oxo-ETrE wikipedia.org | Potent stimulator of eosinophils and neutrophils wikipedia.org |
| Leukotriene C4 Synthase | Leukotriene C3 (LTC3) wikipedia.org | Member of the cysteinyl-leukotrienes |
| Dipeptidase | Leukotriene D3 (LTD3) wikipedia.org | Member of the cysteinyl-leukotrienes |
This table summarizes the key enzymes involved in converting Mead acid into bioactive lipid mediators and their resulting products.
Direct Interaction with G Protein-Coupled Receptors and Ion Channels
The signaling functions of 5,8,11-eicosatrienoic acid are executed by its metabolites, which can interact directly with specific cellular receptors.
G Protein-Coupled Receptors (GPCRs) : The metabolite 5-oxo-ETrE is as potent as its arachidonic acid-derived analog (5-oxo-ETE) in stimulating human blood eosinophils and neutrophils. wikipedia.org It is presumed to exert this effect by binding to the OXE receptor 1 (OXER1), a GPCR that mediates inflammatory responses. wikipedia.org Furthermore, 5,8,11-eicosatrienoic acid can be converted into an endocannabinoid-like molecule, Mead ethanolamide. nih.gov This compound acts as an agonist for the cannabinoid CB1 receptor, a well-known GPCR involved in neurotransmission. nih.govresearchgate.net
Impact on Key Cellular Processes
The broader effects of Octadeca-5,8,11-trienoic acid on key cellular functions have not been a focus of significant investigation.
Cell Proliferation, Differentiation, and Migration Pathways
Detailed studies on the impact of this compound on cell proliferation, differentiation, and migration are not currently available in the scientific literature. Understanding how this fatty acid might influence these pathways is crucial for determining its potential physiological and pathological roles.
Apoptosis, Autophagy, and Programmed Cell Death Mechanisms
The involvement of this compound in the regulation of programmed cell death mechanisms, including apoptosis and autophagy, is an area that awaits scientific exploration. These processes are vital for tissue homeostasis and development, and their dysregulation is implicated in numerous diseases.
Mitochondrial Bioenergetics and Oxidative Stress Response
The effects of this compound on mitochondrial bioenergetics and the cellular response to oxidative stress are yet to be characterized. Mitochondria are the primary sites of cellular energy production and are also a major source of reactive oxygen species. The interplay between fatty acids and mitochondrial function is a critical area of research, but specific findings for this compound are not presently available.
Advanced Analytical and Methodological Approaches for Octadeca 5,8,11 Trienoic Acid Research
Mass Spectrometry-Based Lipidomics for Qualitative and Quantitative Analysis
Lipidomics, the large-scale study of lipids, heavily relies on mass spectrometry (MS) for its sensitivity and specificity. For Octadeca-5,8,11-trienoic acid, MS-based approaches are fundamental for both its identification in complex biological matrices and the precise measurement of its abundance.
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of fatty acids, offering a combination of physical separation and high-mass-accuracy detection. nih.gov This technique is particularly suited for analyzing this compound within a complex lipidome.
Typically, reversed-phase chromatography, often using a C18 column, is employed to separate the fatty acid from other lipids based on hydrophobicity. vulcanchem.com Gradient elution with a mobile phase system, such as water-acetonitrile containing additives like formic or acetic acid to facilitate ionization, is common. vulcanchem.comjsbms.jp
Following chromatographic separation, the analyte is ionized, usually by electrospray ionization (ESI) in negative mode, which is highly effective for carboxylic acids. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, can determine the accurate mass of the deprotonated molecule [M-H]⁻. For this compound, this allows for the confirmation of its elemental composition (C₁₈H₃₀O₂).
Tandem mass spectrometry (MS/MS) is used for structural confirmation. The precursor ion is isolated and fragmented through collision-induced dissociation (CID), generating a characteristic fragmentation pattern. The non-methylene-interrupted structure of this compound results in specific cleavage patterns that help to distinguish it from its isomers. For instance, allylic cleavage provides signature ions that indicate the spacing between the double bonds. vulcanchem.com Targeted lipidomics methods using multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers can be developed for highly sensitive and specific quantification of this fatty acid in biological samples. jsbms.jpresearchgate.net
| Parameter | Description |
|---|---|
| Chromatography | Reversed-Phase HPLC |
| Stationary Phase (Column) | C18 |
| Mobile Phase | Acetonitrile (B52724)/Water gradient with 0.1% formic acid. vulcanchem.com |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion | [M-H]⁻ (m/z 277.2173) |
| Analysis Mode | High-Resolution MS for accurate mass; MS/MS for structural confirmation. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for fatty acid analysis, valued for its high chromatographic resolution. nih.govnih.gov For GC-MS analysis, the non-volatile fatty acids must first be converted into volatile derivatives, most commonly fatty acid methyl esters (FAMEs). nih.gov
The derivatization process is a critical step. Following this, the FAMEs are separated on a capillary column and detected by a mass spectrometer, typically using electron ionization (EI). The resulting mass spectra contain specific fragmentation patterns that allow for the identification of the fatty acid.
To precisely determine the position of the double bonds in non-methylene-interrupted fatty acids like this compound, further derivatization is often required. The formation of 4,4-dimethyloxazoline (DMOX) adducts is a gold-standard method. vulcanchem.com The fragmentation of these DMOX derivatives under EI generates diagnostic ions that reveal the original positions of the double bonds. For this compound, cleavage between the double bonds at the Δ⁵ and Δ⁸ positions would yield characteristic fragments, confirming its unique structure. vulcanchem.com
Isotopic Labeling Strategies for Metabolic Flux Analysis
Metabolic flux analysis (MFA) utilizes stable isotope tracers to map the flow of atoms through metabolic pathways. nih.gov This powerful technique can elucidate the biosynthesis and metabolism of this compound in living systems. frontiersin.org
In a typical experiment, a stable isotope-labeled precursor, such as ¹³C-glucose or a ¹³C-labeled fatty acid, is introduced into a cell culture or organism. isotope.com As the cells metabolize the labeled substrate, the isotopes are incorporated into downstream metabolites, including this compound.
After a set period, cellular metabolites are extracted and analyzed by MS (either LC-MS or GC-MS). The mass spectrometer detects the shift in mass due to the incorporation of the stable isotopes. By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of isotopic labels), researchers can deduce the relative contributions of different metabolic pathways to the synthesis or modification of the target molecule. nih.govmdpi.com This approach provides a dynamic view of lipid metabolism that cannot be obtained from static concentration measurements alone.
Chromatographic Separation and Preparative Methods for Isomer Resolution
The biological activity of fatty acids can be highly dependent on their specific isomeric form. Therefore, chromatographic methods capable of resolving various isomers are crucial.
Chiral and Achiral High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is an indispensable tool for separating isomers of this compound.
Achiral HPLC: Reversed-phase HPLC is highly effective for separating positional and geometric (cis/trans) isomers of fatty acids. mdpi.com The separation is based on differences in hydrophobicity. For instance, a C18 column with a mobile phase of acetonitrile and water can achieve baseline separation of this compound from other co-eluting lipids. vulcanchem.com By carefully optimizing the chromatographic conditions, it is possible to resolve it from other C18 trienoic acid isomers. researchgate.net To enhance detection sensitivity, especially when a mass spectrometer is not used, fatty acids can be derivatized with a UV-active or fluorescent tag. researchgate.net
Chiral HPLC: While this compound itself is not chiral, its metabolic products, such as hydroxylated derivatives (e.g., hydroxyoctadecatrienoic acids or TriHOMEs), often contain chiral centers. metabolomics.se Chiral-phase HPLC is essential for separating the enantiomers of these metabolites. nih.gov This separation is critical because different enantiomers can have distinct biological activities or metabolic fates. Chiral stationary phases (CSPs) interact differently with each enantiomer, leading to different retention times and allowing for their resolution and individual quantification. metabolomics.senih.gov
| HPLC Method | Target Isomers | Principle of Separation | Typical Application |
|---|---|---|---|
| Achiral (Reversed-Phase) | Positional (e.g., Δ5,8,11 vs. Δ9,12,15) and Geometric (cis/trans) | Differential partitioning based on hydrophobicity. mdpi.com | Separating this compound from other C18:3 isomers. |
| Chiral-Phase | Enantiomers (e.g., R/S forms of hydroxylated metabolites) | Differential interaction with a chiral stationary phase. nih.gov | Resolving enantiomers of metabolic derivatives of the parent acid. |
Spectroscopic Characterization in Biological Systems
Beyond mass spectrometry, other spectroscopic techniques are vital for the unambiguous structural elucidation of this compound, particularly after its isolation from a biological source.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete chemical structure of a molecule. For this compound, ¹H-NMR and ¹³C-NMR spectra provide definitive information about its carbon skeleton and the precise location and configuration of its double bonds. Key signals in the ¹H-NMR spectrum include the olefinic protons of the double bonds, which typically resonate in the δ 5.3–5.5 ppm range. vulcanchem.com The ¹³C-NMR spectrum would show characteristic resonances for the carboxyl carbon (around δ 180 ppm) and the sp²-hybridized carbons of the double bonds. vulcanchem.com While direct NMR analysis in complex biological systems is challenging due to low concentrations and signal overlap, it is the definitive method for structural confirmation of the purified compound.
Ultraviolet (UV) spectroscopy can also be used, particularly in the context of HPLC detection. While non-conjugated fatty acids like this compound have weak UV absorbance at lower wavelengths (around 205 nm), this can still be utilized for detection, though it offers less sensitivity and specificity compared to mass spectrometry. vulcanchem.com
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of fatty acids, including this compound. It provides detailed information about the carbon skeleton and the position and geometry of double bonds. Both ¹H and ¹³C NMR are employed to gain a comprehensive understanding of the molecule's structure.
In ¹H NMR spectra of polyunsaturated fatty acids like this compound, distinct signals allow for the identification of different types of protons. The olefinic protons (–CH=CH–) typically resonate in the region of δ 5.3–5.5 ppm. The bis-allylic protons (–CH=CH–CH₂ –CH=CH–), located between two double bonds, are highly characteristic and appear as multiplets around δ 2.8 ppm. Protons allylic to a single double bond are found further upfield, typically near δ 2.0-2.1 ppm. The aliphatic chain protons produce a series of overlapping signals in the δ 1.2–1.6 ppm region, while the terminal methyl (CH₃) group protons usually appear as a triplet around δ 0.9 ppm.
¹³C NMR spectroscopy provides complementary information. The carboxyl carbon (–COOH) is the most deshielded, with a chemical shift around δ 180 ppm. The olefinic carbons resonate in the δ 128–131 ppm range. The bis-allylic carbon is typically found near δ 25.5 ppm, and the various aliphatic carbons of the acyl chain appear between δ 22 and 34 ppm. The terminal methyl carbon has a characteristic signal near δ 14 ppm.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning these signals definitively. COSY experiments reveal proton-proton coupling networks, allowing for the tracing of the entire fatty acid chain, while HSQC correlates each proton with its directly attached carbon atom. For instance, the distinct signal of the bis-allylic protons can be correlated to its corresponding carbon signal, confirming its position relative to the double bonds. While specific spectral data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on data from structurally similar polyunsaturated fatty acids.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on analogous compounds. Actual values may vary depending on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-COOH) | ~11-12 | ~180 |
| C2 | ~2.3 | ~34 |
| C3 | ~1.6 | ~25 |
| C4 | ~2.05 | ~27 |
| C5 (=CH-) | ~5.4 | ~129 |
| C6 (=CH-) | ~5.4 | ~128 |
| C7 (-CH₂-) | ~2.8 | ~25.5 |
| C8 (=CH-) | ~5.4 | ~128 |
| C9 (=CH-) | ~5.4 | ~130 |
| C10 (-CH₂-) | ~2.8 | ~25.5 |
| C11 (=CH-) | ~5.4 | ~130 |
| C12 (=CH-) | ~5.4 | ~128 |
| C13 | ~2.05 | ~27 |
| C14-C17 | ~1.3 | ~29-32 |
| C18 (-CH₃) | ~0.9 | ~14 |
Computational Modeling and Bioinformatics in this compound Research
Molecular Dynamics Simulations of Membrane Interactions and Protein Binding
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. proquest.com In the context of this compound, MD simulations provide atomic-level insights into its behavior within complex biological environments, such as cell membranes and protein binding pockets. proquest.comnih.gov These simulations solve Newton's equations of motion for a system of interacting atoms, generating trajectories that reveal how the fatty acid influences its surroundings and is, in turn, influenced by them. proquest.com
Furthermore, MD simulations are employed to investigate the binding of this compound to proteins. By docking the fatty acid into the known crystal structure of a target protein (e.g., a fatty acid-binding protein or a metabolic enzyme), researchers can simulate the stability of the complex. These simulations can identify key amino acid residues involved in binding, calculate the binding free energy, and reveal the conformational changes that may occur in both the fatty acid and the protein upon interaction. This information is critical for understanding the mechanisms of fatty acid transport, signaling, and metabolism at a molecular level.
Systems Biology Approaches for Metabolic Network Reconstruction
Systems biology integrates high-throughput experimental data with computational modeling to understand the complexity of biological systems. nih.gov In fatty acid research, systems biology approaches are used to reconstruct and analyze the metabolic networks that govern the synthesis, degradation, and modification of lipids like this compound. nih.govnih.gov These networks represent a comprehensive map of all relevant biochemical reactions and their regulatory interactions within a cell or organism. nih.gov
The reconstruction process begins with the annotation of an organism's genome to identify all genes encoding metabolic enzymes, transporters, and regulatory proteins related to fatty acid metabolism. nih.gov This information is combined with data from transcriptomics, proteomics, and metabolomics to build a genome-scale metabolic model (GEM). researchgate.net A GEM is a mathematical representation of the metabolic network that can be used to simulate cellular functions under various conditions. researchgate.net
Table 2: Components of a Systems Biology Approach for Fatty Acid Metabolism
| Component | Description | Relevance to this compound |
| Genomics | Identification of genes encoding enzymes (e.g., desaturases, elongases) involved in fatty acid metabolism. | Pinpoints the genetic basis for the synthesis and modification pathways leading to the compound. |
| Transcriptomics | Measurement of gene expression levels (mRNA) under different conditions. | Reveals how the expression of genes related to the fatty acid's metabolism is regulated. |
| Proteomics | Quantification of proteins, including metabolic enzymes. | Confirms the presence and abundance of the enzymatic machinery required for its synthesis or breakdown. |
| Metabolomics | Comprehensive measurement of all metabolites, including various fatty acid species. | Directly quantifies the cellular pool of this compound and its precursors/products. |
| Metabolic Model (GEM) | A computational framework integrating all the above data into a network of biochemical reactions. researchgate.net | Allows for in-silico simulation of the production and utilization of the fatty acid to predict its metabolic fate. nih.gov |
Preclinical Investigations and Mechanistic Models of Octadeca 5,8,11 Trienoic Acid Function
In Vitro Cell Culture Models for Cellular Response Analysis
In vitro models are fundamental in molecular biology for dissecting the specific effects of compounds on cellular processes in a controlled environment. For studying Octadeca-5,8,11-trienoic acid (as represented by Mead Acid), researchers utilize both immortalized cell lines and primary cell cultures to observe responses across various tissue types and disease states.
Immortalized Cell Lines and Primary Cell Cultures from Various Tissues
Immortalized cell lines, which can proliferate indefinitely, provide a consistent and reproducible system for mechanistic studies. nih.govpfizer.comabmgood.com In contrast, primary cells, isolated directly from tissue, have a finite lifespan but more closely represent the in vivo state.
A variety of cell lines have been employed to investigate the function of Mead Acid:
Cancer Research: In oncology, the KPL-1 human breast cancer cell line was used to demonstrate that Mead Acid inhibits cell growth in a dose- and time-dependent manner, with a calculated IC50 (half-maximal inhibitory concentration) of 214.2 µM after 72 hours of treatment. spandidos-publications.com This effect was attributed to the suppression of cell proliferation rather than the induction of apoptosis. spandidos-publications.com
Inflammation and Immunology: The RAW 264.7 macrophage cell line has been used to study how Mead Acid influences the production of eicosanoids, which are key signaling molecules in inflammation. nih.gov
General Metabolism: Studies using NIH3T3 (mouse embryonic fibroblast) and Hepa1-6 (mouse hepatoma) cells found that these lines have significant baseline levels of Mead Acid under normal culture conditions. nbrp.jp This suggests that standard cell culture environments may induce a state of essential fatty acid deficiency, making these cells useful models for studying the synthesis and regulation of Mead Acid. nbrp.jp
Table 1: Examples of Cell Lines Used in Mead Acid Research
| Cell Line | Cell Type / Origin | Key Research Finding |
|---|---|---|
| KPL-1 | Human Breast Cancer | Mead Acid suppresses cell proliferation. spandidos-publications.com |
| RAW 264.7 | Mouse Macrophage | Used to study the effects of Mead Acid on inflammation and eicosanoid production. nih.gov |
| NIH3T3 | Mouse Embryonic Fibroblast | Demonstrates endogenous Mead Acid synthesis under standard culture conditions, indicating essential fatty acid deficiency. nbrp.jp |
| Hepa1-6 | Mouse Hepatoma | Shows significant baseline levels of Mead Acid, useful for studying its synthesis pathways. nbrp.jp |
Genetic Manipulation (CRISPR-Cas9, siRNA) to Elucidate Pathway Roles
Genetic tools are crucial for identifying the specific enzymes and pathways involved in fatty acid metabolism. Techniques like RNA interference (RNAi) using small interfering RNA (siRNA) and CRISPR-Cas9 gene editing allow for the targeted knockdown or knockout of genes to observe the resulting biochemical changes. researchgate.netescholarship.orgmdpi.comnih.govbiorxiv.org
A pivotal study utilized siRNA-mediated knockdown in NIH3T3 and Hepa1-6 cells to unravel the biosynthetic pathways of Mead Acid from its precursor, oleic acid. nbrp.jp By individually silencing the genes for key enzymes—Fatty Acid Desaturase 1 (Fads1), Fatty Acid Desaturase 2 (Fads2), and Elongation of very long chain fatty acids protein 5 (Elovl5)—researchers identified two distinct pathways for Mead Acid synthesis: nbrp.jp
Pathway 1: Oleic acid (18:1n-9) → (Fads2) → 18:2n-9 → (Elovl5) → 20:2n-9 → (Fads1) → Mead Acid (20:3n-9)
Pathway 2: Oleic acid (18:1n-9) → (Elovl5) → 20:1n-9 → (Fads2) → 20:2n-9 → (Fads1) → Mead Acid (20:3n-9)
These findings, based on measuring the accumulation of intermediate fatty acids after specific gene knockdown, provided the first detailed genetic evidence for the synthesis routes of Mead Acid in mammalian cells. nbrp.jp While specific CRISPR-Cas9 studies targeting these pathways for Mead Acid are not yet prominent, this technology offers a powerful tool for future research, such as creating complete knockout cell lines to validate these pathways and investigate the functional consequences of blocked Mead Acid synthesis. researchgate.net
In Vivo Animal Models for Systemic and Organ-Specific Studies
Animal models are indispensable for understanding the systemic effects of fatty acids, as they allow for the study of complex interactions between different organs and tissues that cannot be replicated in vitro. ibd-biotech.comnih.govmsu.edu
Dietary Intervention Models and Supplementation Studies to Investigate Mechanistic Outcomes
One of the most direct ways to study the effect of a specific fatty acid is to introduce it into an animal's diet and observe the physiological and pathological outcomes. nih.gov
In a key study using an in vivo cancer model, female athymic mice were transplanted with KPL-1 human breast cancer cells. spandidos-publications.com One group was fed a diet rich in Mead Acid for eight weeks, while a control group received a standard diet. The results were significant:
The Mead Acid-rich diet substantially suppressed the growth of the transplanted tumors. spandidos-publications.com
It also reduced the metastasis of cancer cells to regional lymph nodes. spandidos-publications.com
These dietary intervention studies provide strong evidence for the systemic effects of Mead Acid and help bridge the gap between cellular observations and whole-organism biology.
Table 2: Findings from a Dietary Intervention Study with Mead Acid
| Animal Model | Dietary Intervention | Primary Outcome | Mechanistic Insight |
|---|---|---|---|
| Athymic mice with KPL-1 tumor xenografts | Mead Acid-rich diet for 8 weeks | Significant reduction in tumor volume, weight, and lymph node metastasis. spandidos-publications.com | Tumor suppression was due to decreased cell proliferation, not increased apoptosis. spandidos-publications.com |
Genetically Engineered Animal Models (e.g., enzyme knockout/knockin models)
Genetically engineered animal models, such as transgenic or knockout mice, allow researchers to investigate the function of specific genes in a whole organism. nih.govnih.govresearchgate.net While there are no widely established knockout models specifically for studying this compound, the in vitro siRNA studies point to clear targets for future research. nbrp.jp Creating knockout mice for the Fads1, Fads2, or Elovl5 enzymes would enable scientists to:
Confirm the identified synthesis pathways in vivo.
Investigate the physiological consequences of an inability to produce Mead Acid, particularly under conditions of essential fatty acid deficiency.
Explore potential compensatory mechanisms in lipid metabolism.
Interestingly, a highly relevant genetically engineered model exists not in animals, but in fungi. Researchers have used a mutant strain of the fungus Mortierella alpina, which has a defective Δ12 desaturase enzyme, to produce large quantities of Mead Acid. capes.gov.brelsevierpure.comnih.gov By enhancing the Δ6 desaturation activity in this mutant, they were able to achieve significant yields of the fatty acid, providing a valuable source of purified Mead Acid for use in dietary and in vitro studies. capes.gov.brelsevierpure.comnih.gov
Ex Vivo Tissue Analysis and Organ Perfusion Studies
Ex vivo studies involve the analysis of tissues or organs taken from a living organism, allowing for investigation in a more controlled setting while retaining the tissue's physiological complexity.
Following the in vivo dietary supplementation studies in mice, researchers performed ex vivo histological analysis on the excised tumors and lymph nodes. spandidos-publications.com This allowed for a detailed microscopic examination of the tissue architecture and cellular composition, confirming that the reduction in tumor size was due to lower cell proliferation rates in the Mead Acid-fed group. spandidos-publications.com Furthermore, fatty acid analysis of the tumor tissue confirmed the incorporation of Mead Acid into the tumor's lipid profile.
While specific organ perfusion studies focused on this compound are not detailed in the available literature, this technique represents a powerful potential tool. An organ perfusion study would involve isolating an organ, such as the liver, and maintaining it in a viable state outside the body by circulating a nutrient-rich solution. This would allow researchers to introduce Mead Acid directly to the organ and study its uptake, metabolism, and acute effects on liver function in complete isolation from other systemic influences.
Biochemical and Histopathological Assessment of Tissue Responses
Consequently, data tables and detailed research findings concerning the biochemical markers or histopathological changes in tissues following exposure to this compound could not be compiled. The existing body of research on octadecatrienoic acids predominantly focuses on other isomers, such as α-linolenic acid (an omega-3 fatty acid) and γ-linolenic acid (an omega-6 fatty acid), which have well-documented roles in physiological and pathological processes.
Further preclinical investigation is required to elucidate the specific biochemical and histopathological effects of this compound on various tissues. Such studies would be necessary to generate the data required for a detailed assessment as outlined.
Derivatives, Analogs, and Synthetic Biology of Octadeca 5,8,11 Trienoic Acid
Synthesis and Characterization of Novel Octadeca-5,8,11-trienoic Acid Derivatives
The generation of novel derivatives of this compound hinges on established and innovative organic synthesis methodologies. Strategies often focus on stereoselective techniques to ensure the precise geometry of the double bonds, which is critical for biological activity. nih.gov Methodologies developed for other natural trienoic acids, such as those employing titanium-catalyzed cross-cyclomagnetation, offer powerful routes to creating the core (Z,Z,Z)-triene system with high stereoselectivity. mdpi.com Once the core structure is synthesized, further derivatization can be achieved through standard organic reactions targeting the carboxylic acid head or the alkene chains.
Characterization of these new compounds is a critical step, relying on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the carbon skeleton and the configuration of protons around the double bonds. Mass spectrometry (MS), often coupled with gas chromatography (GC) after derivatization to fatty acid methyl esters (FAMEs), provides accurate molecular weight and fragmentation patterns that help elucidate the structure. creative-proteomics.com
Structural Modifications and Stereoisomeric Forms for Biological Probing
To investigate the biological roles of this compound, chemists synthesize a variety of structurally modified analogs. These modifications are designed to answer specific questions about how the fatty acid interacts with cellular components. Key modifications include:
Altering Chain Length: Elongating or shortening the carbon chain can determine the optimal length for fitting into enzyme active sites or cell membranes.
Introducing Functional Groups: Adding hydroxyl (-OH), epoxy, or methyl (-CH₃) groups along the chain can mimic metabolites or create inhibitors of specific enzymes. nih.gov For example, hydroxylated derivatives are known metabolites of PUFAs generated by lipoxygenase (LOX) or cytochrome P450 (CYP) enzymes. nih.gov
Modifying the Carboxyl Head Group: Converting the carboxylic acid to an ester, amide, or alcohol can change the molecule's polarity, cell permeability, and interaction with receptor binding pockets.
Synthesizing Stereoisomers: The geometry of the double bonds (cis/trans or Z/E) is paramount to biological function. Synthesizing various stereoisomers allows researchers to probe the specific conformational requirements of enzyme active sites and receptors. nih.gov
Fluorescently tagged analogs, where a fluorophore like BODIPY or pyrene (B120774) is attached, are also synthesized. thermofisher.com These derivatives are invaluable for visualizing the uptake, trafficking, and localization of the fatty acid within living cells without significantly altering its biochemical behavior. thermofisher.com
Bioactivity Profiling of Synthetic Analogs
Once synthesized, the novel analogs undergo systematic bioactivity profiling to determine their effects on cellular processes. This involves a battery of in vitro assays to measure their interactions with specific molecular targets, such as enzymes and receptors, and their broader effects on cell signaling and metabolism. nih.gov These studies are crucial for identifying promising candidates for further development and for understanding the fundamental biology of fatty acids. nih.gov
Structure-Activity Relationship (SAR) Studies on Receptor Binding and Enzyme Modulation
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. frontiersin.orgnih.gov For derivatives of this compound, SAR studies focus on how specific structural modifications influence their ability to bind to cellular receptors and modulate enzyme activity.
Receptor Binding: Fatty acids and their derivatives can act as signaling molecules by binding to various nuclear and cell-surface receptors. nih.gov SAR studies investigate how changes in chain length, saturation, or functional groups affect binding affinity and activation of these receptors. For instance, while direct data for this compound is limited, predictive models for a related isomer, (8E,11E,14E)-octadeca-8,11,14-trienoic acid, illustrate the types of interactions that are assessed. These models can estimate binding probabilities to receptors crucial for metabolic regulation, such as Peroxisome Proliferator-Activated Receptors (PPARs) and thyroid hormone receptors.
| Target Receptor | Predicted Binding | Probability |
| Estrogen Receptor | - | 54.78% |
| Androgen Receptor | - | 91.96% |
| Thyroid Receptor | + | 68.78% |
| Glucocorticoid Receptor | - | 54.90% |
| PPAR gamma | + | 86.83% |
This interactive data table presents predicted binding data for the related isomer (8E,11E,14E)-octadeca-8,11,14-trienoic acid as an illustrative example of SAR analysis. plantaedb.com
Enzyme Modulation: PUFAs are substrates and regulators for a host of enzymes, including cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) monooxygenases. nih.govnih.gov SAR studies on synthetic analogs aim to understand how structural changes affect their metabolism by these enzymes or their ability to act as inhibitors. For example, studies on other trienoic acids have shown that they can inhibit enzymes like topoisomerase, a target in cancer therapy, with the cytotoxic effect being dependent on the fatty acid's structure. mdpi.com By systematically altering the structure of this compound—for example, by adding bulky groups near the double bonds or altering stereochemistry—researchers can design potent and selective modulators of these key enzymatic pathways.
Enzymatic and Chemoenzymatic Synthesis Approaches for this compound and its Precursors
While classical organic synthesis provides versatile routes to fatty acid derivatives, enzymatic and chemoenzymatic methods offer powerful alternatives that often proceed with unparalleled specificity and under milder conditions. These approaches leverage the catalytic power of enzymes to perform challenging chemical transformations.
The biosynthesis of PUFAs in nature relies on a series of desaturase and elongase enzymes that introduce double bonds and extend the carbon chain, respectively. wikipedia.org In microorganisms, a large multi-enzyme complex known as a PUFA synthase can produce long-chain fatty acids from simple precursors. frontiersin.org Harnessing these biosynthetic pathways is a key goal of synthetic biology.
For in vitro applications, specific enzymes are used as biocatalysts:
Lipases: These enzymes are widely used for the regioselective esterification or hydrolysis of fatty acids, making them ideal for modifying the carboxylic acid head group or for resolving racemic mixtures. semanticscholar.org
Lipoxygenases (LOXs): LOXs catalyze the dioxygenation of PUFAs to form hydroperoxy derivatives. oup.complos.org This reaction is a key step in the biosynthesis of signaling molecules like leukotrienes and jasmonates. oup.comnih.gov Using purified LOXs allows for the stereo- and regioselective introduction of hydroperoxy groups onto the this compound backbone, which can then be chemically converted to other functional groups like hydroxyls. plos.orgacs.org
Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC): These enzymes are part of the octadecanoid pathway and convert fatty acid hydroperoxides into epoxides and then into cyclic structures, which are precursors to jasmonates. oup.commdpi.com
A chemoenzymatic approach combines the strengths of both chemical and enzymatic synthesis. biorxiv.org For example, a multi-step synthesis might use chemical methods to construct a complex carbon backbone and then employ a specific enzyme, like a lipase (B570770) or a LOX, to perform a stereoselective transformation that would be difficult to achieve through purely chemical means. biorxiv.org This integrated strategy is particularly valuable for producing complex, biologically active derivatives of this compound with high purity and efficiency.
Ecological and Evolutionary Biochemistry of Octadeca 5,8,11 Trienoic Acid
Comparative Analysis of Octadeca-5,8,11-trienoic Acid Across Diverse Organisms
The occurrence of this compound and related NMIFA is not uniform across the biological kingdoms, with a distribution pattern that holds significant phylogenetic implications.
The primary reservoirs of Δ5-UPIFA, including C18 variants like this compound, are found within the terrestrial flora, specifically among gymnosperms. ocl-journal.org While its C20 analogue, Sciadonic acid (5,11,14-eicosatrienoic acid), is a consistent component of gymnosperm lipids, the presence of C18 Δ5-UPIFA is more variable. ocl-journal.org They are characteristic components of the seed and leaf lipids in this group. ocl-journal.org
Research has identified these unique fatty acids in all studied families of Coniferophytes, as well as in other ancient plant lineages such as Cycadophytes and Ginkgoatae. ocl-journal.orgnih.gov For instance, various C18 and C20 Δ5-UPIFA have been characterized in the seed lipids of four Ephedra species. nih.gov Outside of the gymnosperms, similar Δ5-UPIFA have been found among land plants in the distant genus Equisetum (horsetails). ocl-journal.org The presence in both Coniferophytes and Cycadophytes suggests that the ability to synthesize these fatty acids is an ancient trait that has been conserved over 300 million years of separate evolution. nih.gov
In marine environments, NMIFA are known to occur in various invertebrates, including sponges and molluscs. nih.gov However, the specific isomers commonly reported in these organisms, such as 20:2 Δ5,11 and 22:2 Δ7,15, differ from this compound. nih.gov There is a notable lack of specific data documenting the presence of this compound in freshwater organisms.
Below is a data table summarizing the known distribution of the broader class of Δ5-UPIFA, which includes this compound.
| Ecosystem | Organism Group | Presence of Δ5-UPIFA (including C18 isomers) | Reference |
|---|---|---|---|
| Terrestrial | Gymnosperms (Conifers, Cycads, Ginkgo) | Characteristic component, especially in seeds and leaves | ocl-journal.orgnih.gov |
| Terrestrial | Pteridophytes (e.g., Equisetum) | Present | ocl-journal.org |
| Terrestrial | Angiosperms (Flowering Plants) | Generally absent or rare | researchgate.net |
| Marine | Invertebrates (Sponges, Molluscs) | NMIFA present, but typically different isomers | nih.gov |
| Freshwater | Various | Data not available | N/A |
The biosynthetic pathway for Δ5-UPIFA is a key area of metabolic divergence between gymnosperms and most other plant groups. The synthesis is understood to proceed through the chain elongation of C18 unsaturated fatty acid precursors, followed by the introduction of a double bond at the Δ5 position by a specific desaturase enzyme. ocl-journal.org
The key enzymes in this process are front-end desaturases, particularly Δ5-desaturases, which act on the carboxyl-end of the fatty acid chain. Phylogenetic analyses suggest that these enzymes have a distinct evolutionary history. It is proposed that Δ5-desaturase genes may have originated independently in different evolutionary lineages from an ancestral Δ6-desaturase. ual.es
A significant divergence is observed between gymnosperms and angiosperms (flowering plants). Most angiosperms lack the ability to synthesize Δ5-UPIFA. researchgate.net Recent genomic studies suggest this is due to the loss of a specific clade of Δ5-desaturase genes in flowering plants. researchgate.net The re-emergence of this trait in a few eudicot species is attributed to the secondary evolution of Δ5-desaturase activity from different ancestral genes. researchgate.net
Within gymnosperms, the synthesis of both C18 and C20 Δ5-UPIFA has led to the hypothesis that two distinct Δ5-desaturases may exist. One enzyme may be specific for C18 unsaturated acids with a Δ9 double bond, while another could be specific for C20 acids with a Δ11 double bond. nih.gov This enzymatic differentiation would allow for the production of the diverse array of Δ5-UPIFA found in these plants. The biosynthesis of Sciadonic acid has been successfully demonstrated in transgenic plants by co-expressing a Δ9-elongase with a Δ5-desaturase from the anemone Anemone leveillei, providing a functional model for the pathway. wikipedia.org
Role in Interspecies Interactions and Biochemical Transfer in Ecosystems
While the precise ecological functions of this compound are not fully elucidated, its unique structure and distribution provide insight into its potential roles in ecosystem dynamics.
The concentration of this and related fatty acids in the seeds of conifers and other gymnosperms facilitates its transfer through the food web. ocl-journal.orgnih.gov Herbivores and granivores that consume these seeds ingest the fatty acids, introducing them into terrestrial food chains. Higher animals are generally unable to synthesize this fatty acid de novo. nih.gov
The non-methylene-interrupted structure of this compound may play a role in defense against microbes. This structure is suggested to confer a higher resistance to oxidative processes and degradation by microbial lipases compared to common polyunsaturated fatty acids. nih.govresearchgate.net This increased stability could protect storage lipids in seeds from microbial decay in the soil, enhancing germination success and representing a form of biochemical defense.
Furthermore, fatty acids and their oxidized derivatives, known as oxylipins, are potent signaling molecules in a vast range of inter-kingdom interactions. mdpi.com For example, oxylipins like jasmonic acid are central to plant defense responses against herbivores. mdpi.com Some NMIFA have been shown to modulate inflammatory pathways in animal cells, often by displacing pro-inflammatory fatty acids like arachidonic acid from cell membranes. sciadonics.comnih.gov This interaction with fundamental signaling cascades suggests that when transferred to other organisms, this compound could potentially influence the physiology and immune responses of consumers or even pathogens, although such interactions in a natural ecological context require further investigation.
Mechanistic Associations with Pathophysiological States
Role in Inflammatory Pathways and Resolution Mechanisms
Mead acid's involvement in inflammation is complex, exhibiting both pro-inflammatory and anti-inflammatory potential depending on the specific context and the mediators produced. It can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to inflammatory pathways, to generate a series of eicosanoid-like molecules. researchgate.netresearchgate.net For instance, it can be converted into 3-series leukotrienes. caymanchem.com However, its role is not solely as a precursor to inflammatory mediators; it also actively competes with arachidonic acid (AA), a potent pro-inflammatory omega-6 fatty acid. By displacing AA from cell membranes and competing for the same enzymes, Mead acid can modulate the production of AA-derived pro-inflammatory eicosanoids. researchgate.net
Studies have demonstrated that Mead acid can inhibit the production of certain leukotrienes, thereby potentially curbing the infiltration and migration of neutrophils, which are key events in the inflammatory response. researchgate.net The anti-inflammatory activities of Octadeca-5,8,11-trienoic acid have been investigated in macrophage systems, showing a significant inhibition of inflammatory activities. researchgate.net
Downstream Signaling in Immune Cell Activation and Cytokine Production
The metabolites of this compound can directly influence immune cell signaling. The compound is metabolized by 5-lipoxygenase to 5-hydroxyeicosatrienoic acid (5-HETrE), which is then converted to 5-oxoeicosatrienoic acid (5-oxo-ETrE). wikipedia.org 5-oxo-ETrE is a potent chemoattractant for human eosinophils and neutrophils, acting via the 5-oxo-ETE receptor (OXER1). wikipedia.org This suggests a role for Mead acid in orchestrating the migration of these immune cells to sites of inflammation.
Furthermore, investigations into its effects on macrophage activation have revealed that this compound can suppress the expression of key pro-inflammatory enzymes. In lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophages, it has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical for the inflammatory response. researchgate.net This suppression of iNOS and COX-2 points to a mechanism where Mead acid can dampen inflammatory signaling cascades within immune cells, thereby reducing the production of inflammatory mediators. researchgate.net While direct, comprehensive data on its influence on the entire spectrum of cytokine production is still developing, its ability to modulate central inflammatory enzymes suggests a significant impact on cytokine signaling.
| Target/Process | Observed Effect | Potential Mechanism | Immune Cell Type(s) |
|---|---|---|---|
| Leukotriene Production | Inhibition | Competitive inhibition of arachidonic acid metabolism | Neutrophils |
| iNOS Expression | Inhibition | Suppression of inflammatory signaling pathways | Macrophages |
| COX-2 Expression | Inhibition | Suppression of inflammatory signaling pathways | Macrophages |
| Cell Migration | Stimulation | Metabolite (5-oxo-ETrE) acts as a chemoattractant via OXER1 | Eosinophils, Neutrophils |
Contribution to Metabolic Dysregulation
The presence of elevated levels of this compound in blood and tissues is a well-established indicator of essential fatty acid deficiency (EFAD). nih.govwikipedia.org EFAD is a state of metabolic dysregulation where the absence of dietary linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid) leads to the compensatory synthesis of Mead acid from oleic acid. nih.gov This metabolic shift highlights its role as an endogenous marker of altered fatty acid metabolism. While often viewed as a mere indicator, Mead acid is also an active participant in the metabolic landscape, being incorporated into phospholipids, triglycerides, and cholesterol esters in various tissues, including the plasma, liver, and spleen. nih.gov
Hepatic Lipid Metabolism, Insulin Signaling, and Energy Homeostasis
The liver is central to lipid metabolism, and the profile of fatty acids influences its function significantly. While specific research on the direct impact of this compound on hepatic lipid metabolism is limited, its presence in the liver and its incorporation into hepatic phospholipids and triglycerides suggest an influence. nih.gov In states of EFA deficiency, where Mead acid levels are high, there is a concurrent decrease in other PUFAs like arachidonic acid. nih.gov This alteration in the fatty acid pool can affect membrane fluidity and the function of membrane-bound enzymes and receptors involved in lipid and glucose metabolism.
Influence on Neurological and Neurodegenerative Processes
Polyunsaturated fatty acids are highly concentrated in the brain and are indispensable for its structure and function. nih.gov They are critical components of neuronal cell membranes and serve as precursors for signaling molecules. nih.govpurdue.edu this compound has been identified in the central nervous system, and its derivatives are known to interact with neurological signaling systems. A notable example is mead ethanolamide, an endocannabinoid synthesized from Mead acid in hippocampal membranes. nih.gov This compound binds to cannabinoid receptors (CB1), suggesting a role for Mead acid in the endocannabinoid system, which is crucial for regulating neurotransmission, synaptic plasticity, and various cognitive and emotional processes. nih.gov
Neuronal Membrane Composition and Synaptic Plasticity
The fatty acid composition of neuronal membranes profoundly influences their biophysical properties, such as fluidity, and the function of embedded proteins like ion channels, receptors, and transporters. purdue.edu PUFAs, including omega-9 fatty acids, are integral components of these membranes. Mead acid can be incorporated into phospholipids, the primary building blocks of neuronal membranes. nih.gov This incorporation can alter the membrane's structure and, consequently, its function.
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. This process is highly dependent on the integrity and functionality of the neuronal membrane. The presence of specific PUFAs in the membrane can modulate synaptic transmission and plasticity. purdue.edu Given that mead ethanolamide, a derivative of Mead acid, is an agonist for cannabinoid receptors that are key modulators of synaptic function, it is plausible that this compound metabolism influences synaptic plasticity. nih.gov
| Neurological Aspect | Involvement of this compound | Key Derivative/Mechanism |
|---|---|---|
| Endocannabinoid System | Serves as a precursor for an endocannabinoid | Mead Ethanolamide |
| Neuronal Membranes | Incorporated into membrane phospholipids | Alters membrane structure and function |
| Synaptic Plasticity | Potential modulation of synaptic function | Action of Mead Ethanolamide on CB1 receptors |
Impact on Cardiovascular System Homeostasis
Polyunsaturated fatty acids play a significant role in cardiovascular health, influencing factors such as blood lipid profiles, inflammation, and vascular function. mdpi.comnih.gov this compound is found in blood vessels, and its metabolism is intertwined with that of arachidonic acid, a major player in cardiovascular signaling. nih.gov The balance between different fatty acid families is critical for maintaining cardiovascular homeostasis. For instance, while some arachidonic acid metabolites can be pro-inflammatory and vasoconstrictive, other PUFAs can have opposing effects.
The competitive interaction between Mead acid and arachidonic acid for metabolic enzymes suggests that elevated levels of Mead acid could modulate the production of vasoactive eicosanoids derived from AA. This could potentially influence blood pressure and platelet aggregation. Although direct evidence from clinical studies on the specific cardiovascular effects of Mead acid is still emerging, its presence in vascular tissues and its role in the broader context of PUFA metabolism indicate its potential relevance to cardiovascular physiology and pathology. nih.govresearchgate.net
: Endothelial Function and Vascular Tone Regulation
The endothelium, a critical regulator of vascular homeostasis, is influenced by a variety of signaling molecules, including fatty acids. While research is ongoing, preliminary evidence suggests that this compound, also known as Mead acid, may modulate endothelial cell function, particularly in the context of essential fatty acid deficiency.
In states of essential fatty acid deficiency, where levels of this compound are elevated, alterations in endothelial cell responses have been observed. Studies on human umbilical vein endothelial cells have indicated that agonist-induced increases in prostacyclin (PGI2), a vasodilator, and cytosolic calcium (Ca2+) are diminished. Furthermore, there is evidence to suggest a suppressive effect of this compound on the calcium response within these cells. Given the central role of calcium signaling in the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production—a key mediator of vasodilation—these findings point towards a potential, albeit indirect, influence on vascular tone. This compound is known to be incorporated into endothelial cells, suggesting a direct interaction with cellular machinery. nih.gov However, the precise mechanisms by which it may affect nitric oxide bioavailability and directly impact vascular smooth muscle contraction or relaxation remain an active area of investigation.
Table 1: Investigated Effects of this compound on Endothelial Cell Parameters
| Parameter | Observed Effect | Cell Type | Context |
| Prostacyclin (PGI2) Production | Reduced agonist-induced increase | Human Umbilical Vein Endothelial Cells | Essential Fatty Acid Deficiency |
| Cytosolic Ca2+ Levels | Reduced agonist-induced increase | Human Umbilical Vein Endothelial Cells | Essential Fatty Acid Deficiency |
| Incorporation into Cells | Demonstrated | Endothelial Cells | General |
Role in Oncogenic Signaling and Tumor Microenvironment
The tumor microenvironment is a complex and dynamic ecosystem that plays a pivotal role in cancer progression. This compound has emerged as a significant player in this environment, influencing key aspects of cancer cell behavior.
Proliferation, Angiogenesis, and Metastasis at the Cellular Level
Research has illuminated the inhibitory effects of this compound on several hallmarks of cancer, including proliferation, angiogenesis, and metastasis.
Proliferation: In the context of breast cancer, this compound has been shown to suppress tumor growth. This effect is attributed to a reduction in the levels of vascular endothelial growth factor receptor 1 (VEGFR1) and VEGFR2. Interestingly, this suggests that the fatty acid may disrupt an autocrine signaling loop within the cancer cells themselves, thereby impeding their proliferation.
Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and survival. This compound has demonstrated anti-angiogenic properties. Studies have shown that it can inhibit angiogenesis in human umbilical vein endothelial cells, a key process in the development of the tumor vasculature. While some research in breast cancer models suggests that its primary anti-tumor effect might not be a direct inhibition of angiogenesis, its ability to interfere with VEGF signaling pathways underscores its potential to disrupt the tumor's blood supply.
Metastasis: The spread of cancer cells to distant sites, or metastasis, is a major cause of cancer-related mortality. The role of this compound in this process appears to be complex and may be cell-type dependent. Its influence on E-cadherin, a crucial cell adhesion molecule involved in preventing metastasis, has been shown to vary among different cancer cell lines. A decrease in E-cadherin expression can facilitate the detachment of cancer cells from the primary tumor, a critical step in the metastatic cascade. The context-dependent effect of this compound on this molecule highlights the need for further investigation into its precise role in cancer cell invasion and migration.
Table 2: Effects of this compound on Oncogenic Processes
| Process | Key Molecular Targets/Mechanisms | Observed Effect | Cancer Model |
| Proliferation | VEGFR1, VEGFR2 | Suppression of tumor growth | Breast Cancer |
| Angiogenesis | VEGF Signaling | Inhibition | Human Umbilical Vein Endothelial Cells |
| Metastasis | E-cadherin | Variable effects on expression | Various Cancer Cell Lines |
Emerging Research Directions and Conceptual Challenges in Octadeca 5,8,11 Trienoic Acid Research
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics)
A comprehensive understanding of the biological significance of Octadeca-5,8,11-trienoic acid necessitates a move beyond single-level analysis. The integration of multi-omics data offers a powerful strategy to build a holistic picture of its metabolic network, regulatory functions, and impact on cellular physiology. By combining genomics, proteomics, and metabolomics, researchers can connect the genetic blueprint for its synthesis with the functional protein machinery and the resultant metabolic phenotype.
Multi-omics approaches are crucial for mapping the complex and often context-dependent pathways of fatty acid metabolism. nih.gov For instance, an integrative analysis could elucidate how the expression of key enzymes involved in its synthesis—such as fatty acid desaturases (Fads) and elongases (Elovl)—is regulated at the transcriptomic level in response to dietary changes or disease states. nih.gov Proteomic analyses can then confirm the abundance and post-translational modifications of these enzymes, while metabolomic and lipidomic profiling can directly quantify the levels of this compound and its downstream metabolites, providing a direct readout of pathway activity. nih.govutrgv.edu
Such integrated analyses are beginning to be applied in related fields, revealing complex interactions between fatty acid metabolism and diseases like obesity, cancer, and stroke. nih.govmdpi.com Applying this to this compound could uncover novel biomarkers and therapeutic targets by revealing how its metabolism is intertwined with broader cellular processes like inflammation, cell signaling, and energy homeostasis. nih.gov A significant challenge lies in the computational complexity of integrating these large, heterogeneous datasets to build predictive models of its biological function. mdpi.com
Table 1: Potential Multi-Omics Data Integration in this compound Research
| Omics Layer | Key Data Generated | Potential Insights |
|---|---|---|
| Genomics/Transcriptomics | Expression levels of Fads1, Fads2, Elovl5, and other lipid-related genes. nih.gov | Identification of regulatory factors controlling the biosynthesis of this compound under different physiological conditions. |
| Proteomics | Abundance, localization, and post-translational modifications of metabolic enzymes and lipid-binding proteins. nih.gov | Understanding the functional regulation of synthetic enzymes and the proteins that transport or are modified by this compound. |
| Metabolomics/Lipidomics | Quantification of this compound, its precursors (e.g., oleic acid), and its downstream metabolites (e.g., HETEs, leukotrienes). researchgate.netnih.gov | Mapping the metabolic flux through its pathways and identifying novel bioactive lipid mediators derived from it. |
Development of Novel Research Tools and Probes for In Vivo Analysis
A major limitation in understanding the dynamic roles of this compound is the lack of tools for its real-time visualization and quantification in living systems. While traditional methods like chromatography provide a static snapshot of its concentration in tissues, they cannot capture its spatial localization or temporal dynamics within cells and organs. nih.gov The development of novel chemical probes and advanced imaging techniques is therefore a critical frontier.
Fluorescently labeled fatty acid analogs are powerful tools for tracking lipid uptake and metabolism. For example, probes like Bodipy FL c16, a fluorescently tagged long-chain fatty acid, have been used for in vivo optical imaging of fatty acid uptake in cancer models. biorxiv.org The development of a specific probe for this compound, perhaps using similar fluorophores or novel chemistries like click chemistry, would enable researchers to:
Visualize its uptake and incorporation into specific cellular compartments and complex lipids.
Track its metabolic fate in real-time.
Identify cell types and tissues that preferentially utilize it.
Furthermore, advanced imaging platforms, including near-infrared (NIR) fluorescence imaging, offer the potential for deep-tissue analysis, overcoming the limitations of traditional fluorescence microscopy. researchgate.net The creation of an NIR-conjugated this compound tracer could facilitate non-invasive, whole-body imaging of its metabolism in animal models of disease. researchgate.net Another promising avenue is the design of biosensors, such as those based on fatty acid binding proteins, that can detect changes in free fatty acid concentrations within cells, providing insights into its role as a signaling molecule. thermofisher.com These tools are indispensable for moving from correlational studies to a mechanistic understanding of its in vivo function.
Unexplored Biological Functions and Regulatory Networks
While this compound is a well-established marker of EFAD, its identity as a bioactive lipid mediator in its own right is an area of active and expanding investigation. nih.govbionity.com Recent studies have implicated it in a range of biological processes, but the underlying regulatory networks remain largely uncharacterized.
Inflammation and Immunity: Research suggests that this compound has complex, context-dependent effects on inflammation. It can be metabolized by lipoxygenase and cyclooxygenase enzymes to produce unique lipid mediators, such as specific hydroxyeicosatrienoic acids (HETrEs) and leukotrienes. nih.govresearchgate.netnih.gov Some of these metabolites may have anti-inflammatory properties; for example, it has been shown to ameliorate allergic skin inflammation. biorxiv.orgfrontiersin.org However, other derivatives may participate in pro-inflammatory signaling. biorxiv.org A key challenge is to fully characterize these metabolic products and identify their specific receptors and downstream signaling pathways, such as the p38 MAPK pathway, to understand how they modulate immune responses. frontiersin.org
Cancer Biology: The role of this compound in cancer is another emerging area. Studies have shown that it can suppress the growth of certain cancer cells, such as human breast cancer cells, both in vitro and in vivo. spandidos-publications.comresearchgate.net This anti-proliferative effect may be mediated, in part, by the downregulation of vascular endothelial growth factor (VEGF) receptors, suggesting an impact on tumor cell signaling. spandidos-publications.com The full extent of its influence on cancer metabolism, cell proliferation, and metastasis, and whether these effects are universal or cancer-type specific, remains an important open question.
Signaling and Metabolism: Beyond well-defined pathways, there are hints of broader roles. For instance, mead ethanolamide, derived from this compound, can be synthesized in the brain and may act as an endogenous cannabinoid receptor agonist, suggesting a role in neuromodulation. nih.gov Furthermore, its synthesis is tightly regulated by the availability of other PUFAs, indicating a complex interplay with the metabolism of essential fatty acids like arachidonic acid. nih.govtuscany-diet.net Unraveling these unexplored functions and the intricate networks that regulate its synthesis and signaling activity is a primary goal for future research.
Bioinformatic and Machine Learning Approaches for Pathway Prediction
The complexity of lipid metabolic networks, with their numerous enzymes, substrates, and competing pathways, makes them ideal candidates for analysis using advanced computational tools. Bioinformatic and machine learning (ML) approaches are becoming indispensable for predicting metabolic pathways, identifying novel enzyme functions, and understanding the system-level behavior of lipid metabolism. frontiersin.org
In the context of this compound, these computational methods can address several key challenges:
Pathway Reconstruction and Analysis: While the main biosynthetic pathways have been outlined, there may be alternative or cell-specific routes. nih.gov ML algorithms can analyze large-scale omics data (e.g., transcriptomics, metabolomics) to identify correlations between genes, proteins, and metabolites, helping to refine and complete the known metabolic map. nih.govfigshare.com
Prediction of Enzyme-Substrate Interactions: The enzymes that synthesize this compound also act on n-3 and n-6 PUFAs. nih.gov Computational models can help predict the substrate specificity and reaction kinetics of desaturases and elongases under various conditions, explaining why its synthesis is elevated during EFAD.
Biomarker Identification: By training ML models on clinical datasets, it may be possible to identify complex signatures involving this compound and other metabolites that are predictive of disease states or treatment responses. nih.govnih.gov
Drug-Target Interaction Prediction: As bioactive derivatives of this compound are discovered, ML models can be used to predict their potential interactions with protein targets like receptors and enzymes, accelerating the process of functional characterization and drug discovery. frontiersin.orgnih.govmdpi.com
The application of these in silico methods, which can generate testable hypotheses from vast datasets, will significantly accelerate the pace of discovery in understanding the broader biological roles of this compound. mdpi.com
Table 2: Application of Machine Learning in this compound Research
| Machine Learning Application | Approach | Potential Outcome |
|---|---|---|
| Pathway Prediction | Analyze gene expression and metabolite correlation from multi-omics data using algorithms like Random Forest or Support Vector Machines (SVM). nih.govmdpi.com | Identification of novel regulatory genes and alternative biosynthetic or metabolic pathways. |
| Biomarker Discovery | Use classification algorithms on clinical lipidomics data to distinguish between health and disease states. nih.gov | Development of more sensitive and specific diagnostic models based on lipid profiles including this compound. |
| Target Identification | Predict interactions between its metabolites and protein structures using deep learning models trained on known ligand-receptor pairs. frontiersin.org | Discovery of novel receptors and signaling pathways modulated by this compound derivatives. |
Future Avenues for Elucidating its Fundamental Biological Roles
Building on the emerging research directions, the overarching goal for the future is to transition the understanding of this compound from that of a passive deficiency marker to an active signaling molecule with fundamental biological roles. Several key avenues of research will be critical to achieving this.
First, there is a pressing need to fully characterize the "Mead acid metabolome." This involves using advanced mass spectrometry to identify the complete family of signaling lipids derived from this compound via pathways like those involving cyclooxygenase, lipoxygenase, and cytochrome P450 enzymes. Once identified, the biological activity of each of these novel metabolites must be systematically tested.
Second, the identification of specific receptors and binding proteins for this compound and its derivatives is paramount. nih.gov Uncovering these molecular targets is the crucial step needed to link the molecule to downstream signaling cascades and cellular responses. This will provide mechanistic insight into its observed effects on inflammation, cell growth, and other processes. frontiersin.orgspandidos-publications.com
Third, the development and application of the in vivo tools discussed previously, such as specific fluorescent probes and biosensors, will be essential for validating findings from in vitro and in silico models. biorxiv.orgresearchgate.net Visualizing where and when its levels change in a living organism during a physiological or pathological response will provide invaluable context to its function.
Finally, integrating these efforts through a systems biology lens will be crucial. By combining multi-omics data with computational modeling and targeted functional experiments, the field can construct a comprehensive model of this compound's role in the broader PUFA metabolic and signaling network. This integrated approach will ultimately clarify its fundamental biological importance in both health and disease.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of Octadeca-5,8,11-trienoic acid?
- Methodology :
- NMR Spectroscopy : Analyze - and -NMR spectra to identify double bond positions (δ 5.3–5.5 ppm for olefinic protons) and confirm stereochemistry via coupling constants ( for trans vs. for cis bonds) .
- GC-MS : Use polar capillary columns (e.g., DB-23) with electron ionization to fragment the molecule, monitoring characteristic ions (e.g., m/z 294 for the molecular ion and m/z 236 for α-cleavage) .
- HPLC-PDA : Assess purity with reverse-phase C18 columns and UV detection at 205–210 nm for conjugated dienes/trienes .
Q. How is this compound synthesized in laboratory settings?
- Methodology :
- Enzymatic Pathways : Recombinant CYP102B1 hydroxylase from Streptomyces coelicolor can oxidize arachidonic acid analogs to produce epoxidized or hydroxylated derivatives, requiring NADPH, ferredoxin, and reductase for reconstitution .
- Chemical Synthesis : Use oleic acid as a precursor, employing selective β-oxidation or desaturase enzymes (e.g., Δ5, Δ8, Δ11 desaturases) to introduce double bonds at specific positions .
Advanced Research Questions
Q. How can discrepancies in reported antimicrobial activity of this compound be addressed?
- Experimental Design :
- Strain-Specific Variability : Test against standardized microbial panels (e.g., ATCC strains) to control genetic diversity. For example, Staphylococcus aureus susceptibility ranges from 0.19–3.12 mmol/L depending on fatty acid chain length and saturation .
- Assay Conditions : Standardize broth microdilution methods (CLSI guidelines) with pH 7.2 and 37°C incubation to minimize environmental variability .
- Data Normalization : Express activity as minimum inhibitory concentration (MIC) ratios relative to control fatty acids (e.g., dodecanoic acid) to account for batch-to-batch differences .
Q. What factors influence regio- and stereoselectivity in the enzymatic epoxidation of this compound?
- Mechanistic Insights :
- Enzyme-Substrate Interactions : CYP102B1 exhibits higher selectivity for C14–C18 positions due to its hydrophobic active site, producing 14,15-epoxyeicosa-5,8,11-trienoic acid as a major metabolite .
- Redox Partners : Spinach ferredoxin/ferredoxin reductase systems enhance epoxidation efficiency compared to bacterial redox partners, likely due to electron transfer kinetics .
Q. How can researchers optimize experimental protocols for studying β-oxidation of this compound in lipid metabolism models?
- Methodological Recommendations :
- Isotopic Labeling : Use -labeled substrates in hepatocyte cultures to track metabolic flux via LC-MS/MS, identifying intermediates like 5,8,11-trienoyl-CoA .
- Knockout Models : Employ CRISPR/Cas9-edited cell lines lacking acyl-CoA dehydrogenases (e.g., ACADL) to isolate specific β-oxidation steps .
Critical Analysis of Contradictions
- Antimicrobial Activity : reports variability in MIC values for unsaturated fatty acids, highlighting the need for strain-specific controls and standardized protocols. For example, Streptococcus strains show uniform resistance to most fatty acids, while Staphylococcus susceptibility varies widely .
- Enzymatic Selectivity : CYP102B1 produces distinct metabolites compared to CYP102A1, emphasizing the role of enzyme structure in reaction outcomes .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
